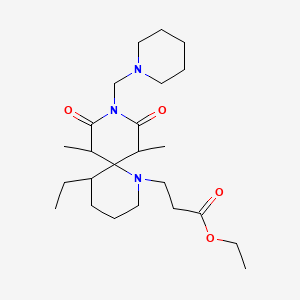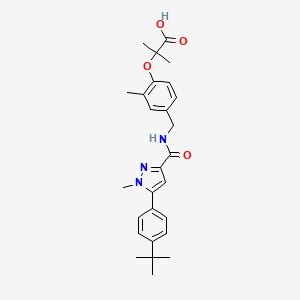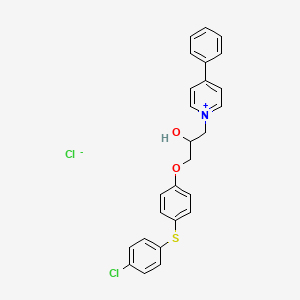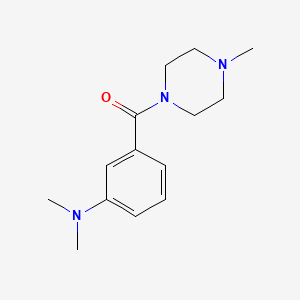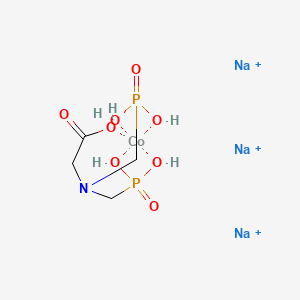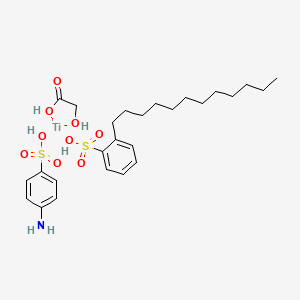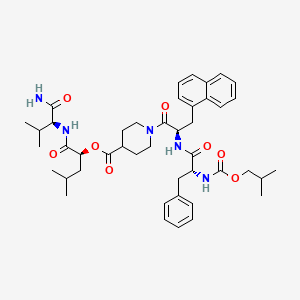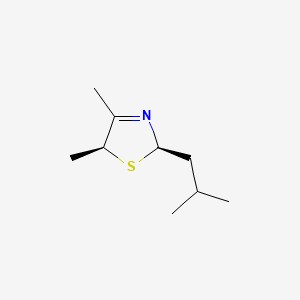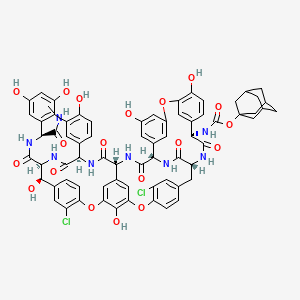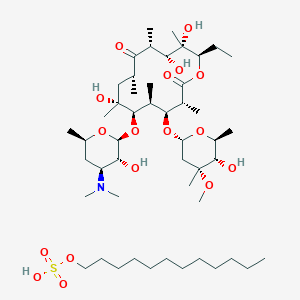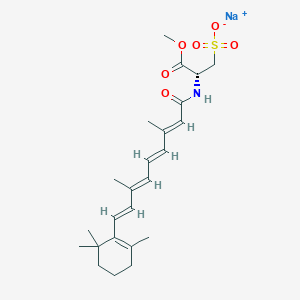
Sodium methyl N-retinoyl-L-cysteoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of sodium methyl N-retinoyl-L-cysteoate involves the coupling of acitretin with L-cysteic acid methyl ester through an amide bond . This process results in the formation of an amphiphilic surfactant that can self-assemble into micelles with high drug loading efficiency . The preparation of these micelles typically involves the thin film hydration technique .
Análisis De Reacciones Químicas
Sodium methyl N-retinoyl-L-cysteoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the retinoic acid or cysteine moieties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of sodium methyl N-retinoyl-L-cysteoate involves its ability to form micelles, which can encapsulate hydrophobic drugs and enhance their solubility and stability . The micelles can target specific cells or tissues, allowing for more efficient drug delivery and reduced systemic toxicity . The molecular targets and pathways involved in its action include the interaction with cell membranes and the release of encapsulated drugs in response to specific stimuli .
Comparación Con Compuestos Similares
Sodium methyl N-retinoyl-L-cysteoate can be compared to other similar compounds, such as:
Propiedades
Número CAS |
1161832-04-7 |
|---|---|
Fórmula molecular |
C24H34NNaO6S |
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
sodium;(2R)-2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-methoxy-3-oxopropane-1-sulfonate |
InChI |
InChI=1S/C24H35NO6S.Na/c1-17(12-13-20-19(3)11-8-14-24(20,4)5)9-7-10-18(2)15-22(26)25-21(23(27)31-6)16-32(28,29)30;/h7,9-10,12-13,15,21H,8,11,14,16H2,1-6H3,(H,25,26)(H,28,29,30);/q;+1/p-1/b10-7+,13-12+,17-9+,18-15+;/t21-;/m0./s1 |
Clave InChI |
UDNDGNMOQGQRJT-LMEXKMPTSA-M |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)OC)/C)/C.[Na+] |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CS(=O)(=O)[O-])C(=O)OC)C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
